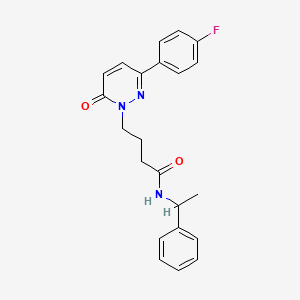

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-16(17-6-3-2-4-7-17)24-21(27)8-5-15-26-22(28)14-13-20(25-26)18-9-11-19(23)12-10-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWHOMKKWXGZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide typically involves multi-step organic reactionsThe final step involves the attachment of the butanamide chain via amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives with pyridazine structures can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Neuroprotective Properties

Another area of investigation is the neuroprotective effects of this compound. Preliminary data suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Case Study 1: Anticancer Research

In a controlled study involving various cancer cell lines, researchers synthesized several analogs of the compound and evaluated their cytotoxic effects. The results showed that certain modifications enhanced potency against breast cancer cells, leading to a decrease in cell viability by over 70% at specific concentrations .

Case Study 2: Anti-inflammatory Mechanism

A systematic review highlighted the anti-inflammatory effects of similar pyridazine derivatives. The study involved animal models where the compounds were administered during induced inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

- Receptor Binding: Pyridazinone derivatives with sulfamoyl groups () may exhibit off-target effects, such as carbonic anhydrase inhibition, due to sulfonamide moieties .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for benzyloxy pyridazines (), involving nucleophilic substitution or coupling reactions with fluorophenyl precursors .

Biological Activity

The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide is a pyridazinone derivative that has attracted attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 276.26 g/mol. The structure features a pyridazinone core substituted with a fluorophenyl group at the 3-position and an N-phenylethyl moiety, which may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by interacting with specific receptors involved in inflammation.

- Neuroprotective Properties : Investigations into its effects on neurobehavioral models indicate potential benefits in ameliorating memory impairments and depressive-like behaviors.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : It has been reported to interact with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurotransmitter regulation and oxidative stress responses .

- Receptor Modulation : The compound may activate formyl peptide receptors, which play significant roles in cellular functions related to inflammation.

- Molecular Docking Studies : Computational studies have provided insights into its binding affinities to various targets, indicating a potential for selective interaction with biological macromolecules.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the antiproliferative effects of various pyridazinone derivatives, this compound showed significant activity against multiple cancer cell lines, with IC50 values indicating potent inhibition of cell growth. The study highlighted its ability to disrupt microtubule dynamics, similar to established chemotherapeutics like paclitaxel .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in mouse models subjected to sleep deprivation. Results demonstrated that treatment with the compound reversed cognitive deficits and reduced oxidative stress markers in the brain, suggesting its potential as an antidepressant-like agent .

Q & A

Basic Research Question

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for kinase or protease targets) with ATP/NADPH cofactors. Measure IC₅₀ values via dose-response curves (0.1–100 μM) .

- Cell Viability Assays (MTT/XTT) : Test cytotoxicity in relevant cell lines (e.g., cancer or primary cells) with 24–72 hour exposure. Include DMSO vehicle controls and reference drugs (e.g., doxorubicin) .

- Controls :

- Positive : Known inhibitors (e.g., staurosporine for kinases).

- Negative : Untreated cells or solvent-only wells.

- Blanks : Substrate/cells without compound to baseline signal .

How can computational modeling predict the binding affinity of this compound to potential protein targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina, Glide) : Dock the compound into target active sites (e.g., kinases, GPCRs) using optimized force fields. Validate poses with experimental SAR data .

- MD Simulations (GROMACS, AMBER) : Run 50–100 ns simulations to assess binding stability (RMSD <2 Å) and identify key interactions (e.g., hydrogen bonds with fluorophenyl or pyridazinone groups) .

- Free Energy Calculations (MM/PBSA) : Estimate ΔG binding energies. Correlate with experimental IC₅₀ values to refine models .

What strategies are effective for modifying substituents on the pyridazinone core to enhance metabolic stability?

Advanced Research Question

- Electron-Withdrawing Groups : Introduce para-substituents (e.g., -CF₃, -CN) on the fluorophenyl ring to reduce oxidative metabolism .

- Steric Shielding : Add methyl groups at pyridazinone C-3/C-5 positions to block cytochrome P450 binding .

- Prodrug Approaches : Mask the butanamide moiety with ester prodrugs to improve oral bioavailability .

- In Vitro Microsomal Assays : Test stability in liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .

How can researchers validate the purity of this compound for pharmacological studies?

Basic Research Question

- HPLC-PDA : Use a C18 column (e.g., 5 μm, 4.6 × 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA). Purity ≥95% is required for in vivo studies .

- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.4% tolerance) .

- Melting Point Consistency : Compare observed mp (e.g., 188–190°C) with literature to detect polymorphic impurities .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

- Exothermic Reactions : Use jacketed reactors with controlled cooling during pyridazinone cyclization to prevent runaway reactions .

- Solvent Selection : Replace DMF with environmentally benign solvents (e.g., 2-MeTHF) for amidation steps to simplify waste disposal .

- Catalyst Recycling : Immobilize Pd catalysts for Suzuki-Miyaura couplings to reduce heavy metal contamination .

How can metabolite identification studies be designed for this compound?

Advanced Research Question

- In Vivo Sampling : Collect plasma/urine from dosed rodents (e.g., 10 mg/kg IV/PO) at 0.5, 2, 8, 24 hours. Extract metabolites via protein precipitation .

- LC-HRMS/MS : Use Q-TOF or Orbitrap systems for accurate mass detection. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic soft spots (e.g., fluorophenyl ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.